N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide typically involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the synthesized peptide.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions involving amino acid side chains.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Individual amino acids or shorter peptide fragments.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced peptide with intact disulfide bonds.
Substitution: Modified peptide with substituted side chains.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and nanotechnology applications.
Wirkmechanismus
The mechanism of action of N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide depends on its specific interactions with molecular targets. Peptides can bind to receptors, enzymes, or other proteins, modulating their activity. The pathways involved may include:
Receptor binding: Interaction with cell surface receptors to trigger intracellular signaling cascades.
Enzyme inhibition: Binding to enzyme active sites, preventing substrate access and inhibiting enzymatic activity.
Protein-protein interactions: Disrupting or stabilizing interactions between proteins, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanine methyl ester
- N-Acetyl-L-prolyl-L-phenylalanine methyl ester
- N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-aspartyl chloromethyl ketone
Uniqueness
N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide is unique due to its specific sequence and stereochemistry, which confer distinct biological properties and potential applications. Its combination of L- and D-amino acids and the presence of N-methyl and acetyl groups contribute to its stability and functionality in various research contexts.
Eigenschaften
CAS-Nummer |
86778-52-1 |
---|---|
Molekularformel |
C17H29N5O5 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
(2S)-1-[(2R)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-1-(methylamino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H29N5O5/c1-9(14(24)18-5)20-16(26)13-7-6-8-22(13)17(27)11(3)21-15(25)10(2)19-12(4)23/h9-11,13H,6-8H2,1-5H3,(H,18,24)(H,19,23)(H,20,26)(H,21,25)/t9-,10-,11+,13-/m0/s1 |
InChI-Schlüssel |
DNMQHWXEUBIHGP-KQXIARHKSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)NC)NC(=O)C |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.